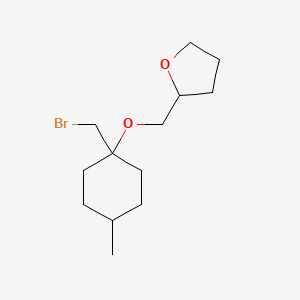![molecular formula C12H26ClN B13545981 [3-(Aminomethyl)pentyl]cyclohexanehydrochloride](/img/structure/B13545981.png)
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is an organic compound with the molecular formula C12H26ClN It is a hydrochloride salt of a cyclohexane derivative, featuring an aminomethyl group attached to a pentyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)pentyl]cyclohexanehydrochloride typically involves the following steps:
Formation of the Aminomethyl Group: The starting material, cyclohexane, undergoes a series of reactions to introduce the aminomethyl group. This can be achieved through reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Attachment of the Pentyl Chain: The pentyl chain is introduced via alkylation reactions. This involves the reaction of the aminomethylcyclohexane with a pentyl halide under basic conditions to form the desired product.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Reductive Amination: Using a flow reactor, the aldehyde or ketone intermediate is continuously fed into the reactor along with the amine and reducing agent.
Continuous Alkylation: The aminomethylcyclohexane is then continuously reacted with the pentyl halide in a separate flow reactor.
Salt Formation: The final product is continuously treated with hydrochloric acid to form the hydrochloride salt, which is then crystallized and purified.
化学反応の分析
Types of Reactions
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as ketones and carboxylic acids.
Reduction Products: Reduced forms such as amines and alkanes.
Substitution Products: Various substituted cyclohexane derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-(Aminomethyl)pentyl]cyclohexanehydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological targets makes it a valuable tool in understanding receptor-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is explored as a precursor for the synthesis of pharmaceutical compounds that may exhibit activity against various diseases.
Industry
In industrial applications, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for large-scale chemical manufacturing processes.
作用機序
The mechanism by which [3-(Aminomethyl)pentyl]cyclohexanehydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes, affecting membrane properties and signaling pathways.
類似化合物との比較
Similar Compounds
[3-(Aminomethyl)butyl]cyclohexanehydrochloride: Similar structure but with a butyl chain instead of a pentyl chain.
[3-(Aminomethyl)hexyl]cyclohexanehydrochloride: Similar structure but with a hexyl chain instead of a pentyl chain.
[3-(Aminomethyl)propyl]cyclohexanehydrochloride: Similar structure but with a propyl chain instead of a pentyl chain.
Uniqueness
[3-(Aminomethyl)pentyl]cyclohexanehydrochloride is unique due to its specific chain length and the presence of the aminomethyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. The pentyl chain length offers optimal flexibility and interaction potential compared to shorter or longer chains.
特性
分子式 |
C12H26ClN |
|---|---|
分子量 |
219.79 g/mol |
IUPAC名 |
4-cyclohexyl-2-ethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H25N.ClH/c1-2-11(10-13)8-9-12-6-4-3-5-7-12;/h11-12H,2-10,13H2,1H3;1H |
InChIキー |
ZANKUSATTDUWOF-UHFFFAOYSA-N |
正規SMILES |
CCC(CCC1CCCCC1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



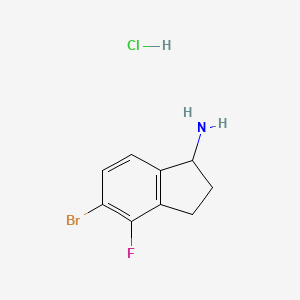
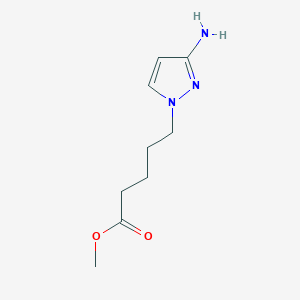
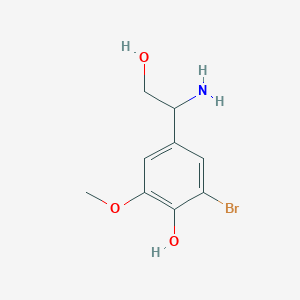

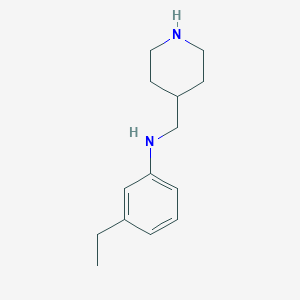
![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)
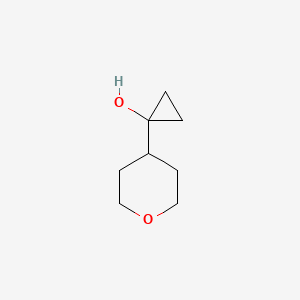
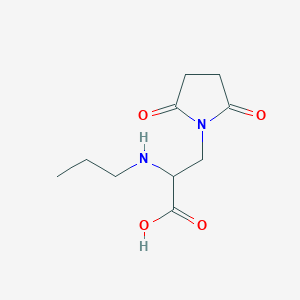
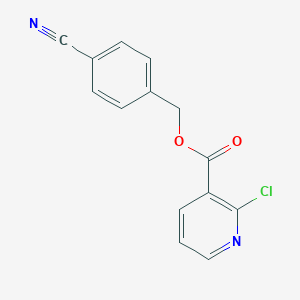

![{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)

